molecular formula C16H21NO2 B14791747 Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate

Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B14791747
M. Wt: 259.34 g/mol
InChI Key: HDLAPPYOWZTRFN-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic compound featuring a norbornane-like scaffold with a benzyl-substituted nitrogen at the 2-position and an ethyl ester group at the 7-position. This structure confers unique stereochemical and electronic properties, making it valuable in medicinal chemistry and organic synthesis. The compound is synthesized via hydrogenation or cyclization reactions, as seen in the reduction of N-benzyl-2-azabicyclo[2.2.1]hept-5-ene (4b) using Pd/C in methanol, yielding 2-benzyl-2-azabicyclo[2.2.1]heptane (20) as a key intermediate . Subsequent functionalization introduces the ethyl carboxylate group, often through esterification or coupling reactions .

Properties

IUPAC Name

ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-19-16(18)15-13-8-9-14(15)17(11-13)10-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLAPPYOWZTRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC1N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for ethyl 2-benzyl-2-azabicyclo[22

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides .

Scientific Research Applications

Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target molecules and modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

2-Benzyl-2-azabicyclo[2.2.1]heptane (20) : Lacks the 7-carboxylate group, synthesized via hydrogenation of 4b. Its pharmacological activity as a nicotinic acetylcholine receptor (nAChR) agonist highlights the importance of the benzyl group for receptor binding .

tert-Butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate: Features a tert-butyl ester and amino group at the 2-position.

Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate : Differs in ester group (methyl vs. ethyl) and substituent position. Its lower molecular weight (155.19 g/mol) may influence solubility and pharmacokinetics .

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP*
Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate C₁₇H₂₁NO₂ 283.36 Benzyl (C2), Ethyl ester (C7) ~2.5 (est.)
2-Benzyl-2-azabicyclo[2.2.1]heptane (20) C₁₃H₁₇N 187.28 Benzyl (C2) ~2.1
tert-Butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate C₁₁H₂₀N₂O₂ 212.29 tert-Butyl ester (C7), Amino (C2) ~1.8
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate C₈H₁₃NO₂ 155.19 Methyl ester (C2) ~0.9

*LogP estimated via computational tools.

Stability and Toxicity

  • Ethyl 2-Benzyl Derivative: Limited toxicity data, but benzyl groups may enhance lipophilicity and CNS penetration.
  • Methyl Esters : Classified as Category 4 acute toxicity (oral) and irritant (skin/eyes), per safety data sheets .
  • tert-Butyl Derivatives : Improved stability due to steric protection of the ester group, reducing hydrolysis rates .

Biological Activity

Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate, also known by its CAS number 745836-32-2, is a bicyclic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H21_{21}NO2_2
  • Molecular Weight : 259.34 g/mol
  • CAS Number : 745836-32-2

The structure of this compound features a bicyclic framework that contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neurotransmitter Modulation : The compound has been shown to affect neurotransmitter systems, particularly those involving acetylcholine and dopamine, which may contribute to its potential use in neuropharmacology.
  • Antiviral Activity : Preliminary studies suggest that derivatives of azabicyclo compounds exhibit antiviral properties. For instance, related compounds have shown effectiveness against viruses such as coxsackievirus B and enterovirus with IC50_{50} values indicating significant activity .
  • Antimicrobial Properties : Some studies indicate that similar bicyclic compounds possess antimicrobial activity, suggesting that this compound may also exhibit such properties.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Type IC50_{50} (µM) Selectivity Index (SI) Reference
Antiviral (Coxsackievirus B)22.0 ± 2.640.3
Antiviral (Enterovirus)18.3 ± 2.019.6
AntimicrobialVariesVaries

Case Studies

Several case studies highlight the potential applications of this compound in therapeutic settings:

  • Neuropharmacology : In animal models, compounds similar to this bicyclic structure have been investigated for their neuroprotective effects, showing promise in conditions such as Alzheimer's disease due to their ability to enhance cholinergic signaling.
  • Antiviral Research : A study focusing on sulfonamide derivatives demonstrated that azabicyclo compounds could inhibit viral replication effectively, paving the way for further exploration into the antiviral potential of Ethyl 2-benzyl derivatives against emerging viral threats such as SARS-CoV-2 .

Q & A

Q. What are the common synthetic routes for Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate, and how do yields vary under different conditions?

The compound is typically synthesized via bicyclic scaffold formation followed by functionalization. Key methods include:

  • Radical cyclization : Using Bu3_3SnH-mediated radical translocation to form the bicyclic core (e.g., from α-acylamino radicals) .
  • Transannular alkylation : Employing β-elimination of silyl ethers to form the [2.2.1] ring system, as demonstrated in the synthesis of glutamic acid analogues .
  • Palladium-catalyzed amination : Coupling 7-azabicyclo[2.2.1]heptane with heteroaryl halides using Pd-bisimidazol-2-ylidene catalysts, yielding derivatives in moderate-to-good yields . Yields vary significantly: For example, Fraser and Swingle reported 18–36% yields for 7-azabicyclo[2.2.1]heptane synthesis, depending on catalyst loadings (e.g., platinum oxide requirements) .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

Methodological approaches include:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to identify exo/endo isomers. For example, exo-2-acetoxy derivatives show distinct splitting patterns (e.g., δ 4.73 ppm for H2 in exo vs. δ 4.99–4.90 ppm in endo) .
  • IR spectroscopy : Detect functional groups (e.g., carbonyl stretches at ~1738 cm1^{-1} for ester moieties) .
  • Chromatography : Separate isomers using hexane/AcOEt gradients (e.g., 25% hexane for acetylated derivatives) .

Q. What safety protocols are critical when handling this compound?

Based on safety data sheets for related bicyclic carboxylates:

  • PPE : Wear a full chemical suit, nitrile gloves, and respiratory protection (e.g., P95 masks for particulates; OV/AG/P99 cartridges for vapors) .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .
  • Storage : Keep in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of exo vs. endo isomers?

Stereoselectivity is influenced by:

  • Reaction trajectory : Exo selectivity arises from steric hindrance during cyclization. For instance, SmI2_2-mediated reductions favor exo-face additions, as seen in glutamate analogue synthesis .
  • Catalytic systems : Palladium complexes with chiral ligands can bias amination reactions toward specific isomers .
  • Protecting groups : tert-Butyloxycarbonyl (Boc) groups stabilize transition states, directing functionalization to less hindered positions .

Q. What computational tools are available to predict the reactivity and conformational dynamics of this compound?

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 18% vs. 36%)?

Discrepancies often stem from:

  • Catalyst efficiency : Fraser and Swingle’s 36% yield route required excess platinum oxide, which may not be scalable .
  • Purification losses : Radical cyclization products (e.g., from Bu3_3SnH reactions) often require rigorous chromatography, reducing isolated yields . Mitigation strategies include optimizing catalyst recycling and employing flow chemistry to minimize intermediate degradation.

Q. What pharmacological applications are being explored for related 7-azabicyclo[2.2.1]heptane derivatives?

While direct data on Ethyl 2-benzyl derivatives is limited, structurally related compounds show promise:

  • Epibatidine analogues : exo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane exhibits potent non-opioid analgesic activity via nicotinic acetylcholine receptor modulation .
  • Glutamate receptor modulators : Bicyclic amino acids (e.g., compound 27 in Hart and Rapoport’s work) are explored as neuroactive probes .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Functional GroupNMR Shift (δ, ppm)IR Stretch (cm1^{-1})Source
Ester carbonyl (COO)170.9 (C=O)1738
Exo-2-acetoxy (CH3_3)2.07 (s)1243 (C–O)
Endo-2-acetoxy (CH3_3)2.03–1.87 (m)1264 (C–O)

Q. Table 2. Comparison of Synthetic Yields

MethodYield (%)Key LimitationSource
Radical cyclization18–36High catalyst loadings
Transannular alkylation45–60Multi-step purification
Palladium amination50–70Substrate specificity

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